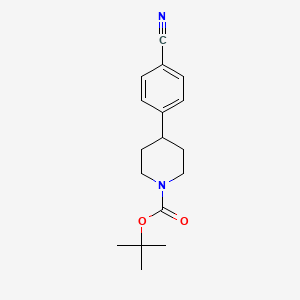













|
REACTION_CXSMILES
|
C[Si](Cl)(C)C.BrCCBr.I[CH:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.Br[C:25]1[CH:32]=[CH:31][C:28]([C:29]#[N:30])=[CH:27][CH:26]=1>CC(N(C)C)=O.[Zn].[Cu]I.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:29]([C:28]1[CH:31]=[CH:32][C:25]([CH:11]2[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]2)=[CH:26][CH:27]=1)#[N:30] |f:0.1,7.8.9.10|
|


|
Name
|
TMSCl 1,2-dibromoethane
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl.BrCCBr
|
|
Name
|
|
|
Quantity
|
68.7 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1CCN(CC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
122 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
4.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for an additional 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Into a 500-mL three neck round-bottom flask, which was purged
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture drop-wise at a rate
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below 65° C
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at the same temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
Into another 500-mL round-bottom flask, which was purged
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The freshly prepared zinc reagent solution was decanted into an addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
added drop-wise to the mixture at room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 85° C. for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20° C.
|
|
Type
|
ADDITION
|
|
Details
|
diluted with methyl tert-butyl ether (500 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with 1 M ammonium chloride (500 mL)
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated aqueous ammonium chloride (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1:10) as the eluent
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 g | |
| YIELD: CALCULATEDPERCENTYIELD | 63.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |